N-tert-Butylbenzamide

Vue d'ensemble

Description

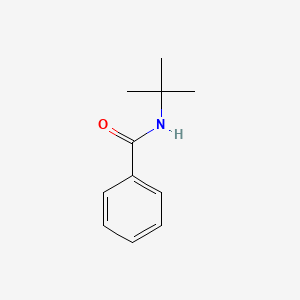

N-tert-Butylbenzamide is an organic compound with the chemical formula C₁₁H₁₅NO. It is a derivative of benzamide where the amide nitrogen is substituted with a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals, pesticides, and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-tert-Butylbenzamide can be synthesized through several methods:

Ritter Reaction: Another efficient method is the Ritter reaction, where tert-butyl alcohol reacts with benzonitrile in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions using benzoic acid derivatives and tert-butylamine. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: N-tert-Butylbenzamide undergoes various chemical reactions, including:

Electrophilic Substitution: The benzene ring in this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Amidation: The amide group can undergo further amidation reactions to form more complex amide derivatives.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to benzoic acid and tert-butylamine.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Amidation: Catalysts like copper(II) triflate and condensing agents such as 4-dimethylaminopyridine are employed.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.

Amidation: More complex amide derivatives are formed.

Hydrolysis: Benzoic acid and tert-butylamine are the primary products.

Applications De Recherche Scientifique

Pharmaceutical Applications

N-tert-Butylbenzamide has been identified as a promising candidate in the development of pharmaceutical compositions, particularly for treating neurodegenerative diseases. Research indicates that it exhibits activity against conditions such as Parkinson's disease by preventing dopamine depletion caused by neurotoxic agents like MPTP. This compound is part of a broader family of benzamide derivatives that have shown efficacy in various neurological disorders.

Case Study: Neuroprotective Effects

A study highlighted the use of this compound in formulations aimed at neuroprotection. The compound was tested in vivo on mice subjected to MPTP-induced neurotoxicity. Results demonstrated significant preservation of dopamine levels compared to control groups treated with other benzamides that lacked similar protective effects .

| Compound | Activity Level (Dopamine Preservation) |

|---|---|

| This compound | High |

| N-phenyl trimethylacetamide | Low |

| N-isobutyl-N-tert-butyl benzamide | Moderate |

Synthesis and Chemical Derivatives

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, leading to the production of other functionalized benzamides with potential therapeutic applications.

Recent studies have explored the anticancer properties of various benzamide derivatives, including those based on this compound. A notable investigation focused on the synthesis of 3,4,5-trihydroxy-N-tert-butyl-benzamide and its effects on colon cancer cell lines (HCT-116).

Anticancer Case Study

The synthesized compound exhibited an IC50 value significantly lower than that of gallic acid, indicating a strong potential for development as an anti-colon cancer agent . The results are summarized below:

| Compound | IC50 (µM) |

|---|---|

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | 0.07 |

| Gallic Acid | 0.05 |

| Doxorubicin | 0.001 |

Regioselective Arylation

This compound has also been utilized in advanced synthetic methodologies such as regioselective arylation reactions. These reactions are critical for constructing complex molecular frameworks in drug discovery and development.

Synthetic Methodology

Research has demonstrated the successful application of Ru(II) catalytic systems for the C(sp2)–H arylation of indolines and this compound . This methodology enhances the efficiency and selectivity of synthesizing arylated compounds.

Mécanisme D'action

The mechanism of action of N-tert-Butylbenzamide involves its participation in organic reactions such as amidation and esterification. It acts as a key intermediate in the formation of more complex molecular structures. The compound’s ability to facilitate these transformations highlights its significance in chemical synthesis and discovery .

Comparaison Avec Des Composés Similaires

N-tert-Butylacetamide: Similar in structure but with an acetamide group instead of a benzamide group.

N-tert-Butylformamide: Contains a formamide group instead of a benzamide group.

N-tert-Butylpropionamide: Features a propionamide group instead of a benzamide group.

Uniqueness: this compound is unique due to its benzamide core, which imparts distinct chemical properties and reactivity compared to its acetamide, formamide, and propionamide analogs. The presence of the benzene ring allows for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

N-tert-Butylbenzamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

This compound is synthesized through the reaction of tert-butyl amine with benzoyl chloride. The reaction typically yields a high purity product, which can be confirmed through various spectroscopic methods, including proton nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The typical yield reported for this synthesis is around 87% with a melting point of 133-135 °C .

Pharmacological Properties

This compound exhibits several pharmacological properties, primarily related to its neuroprotective effects. Research indicates that it may possess activity against neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound has been shown to interact with neurotransmitter systems, potentially mitigating the effects of neurotoxicity .

Anti-Angiogenic Activity

Studies have demonstrated that related compounds in the benzamide family exhibit anti-angiogenic properties, which could be relevant for cancer therapy. For instance, tetrafluorophthalimides and other benzamide derivatives have been investigated for their ability to inhibit microvessel outgrowth in various models, suggesting that this compound may share similar properties .

Case Studies

- Neuroprotection in Animal Models

- Anti-Angiogenic Effects

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions and Yields

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Tert-butyl amine | Reaction with benzoyl chloride | 87 |

| Benzamide derivatives | Various substitutions analyzed | Varies |

Propriétés

IUPAC Name |

N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWWTHOGCJXTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207681 | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5894-65-5 | |

| Record name | N-t-Butylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of N-tert-Butylbenzamide in synthetic chemistry?

A1: this compound serves as a versatile reagent in various synthetic transformations. Notably, it acts as a precursor for the synthesis of aluminum diketiminates, important organometallic compounds with applications in catalysis and materials science. The reaction of this compound with trimethylaluminum, depending on stoichiometry and reaction conditions, yields different aluminum-amidate complexes. These complexes are effective catalyst precursors for the Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reduction-oxidation reactions, facilitating the interconversion of carbonyl compounds and alcohols.

Q2: How is this compound employed in the synthesis of heterocyclic compounds?

A2: this compound plays a crucial role in the synthesis of 1,2-benzisoselenazol-3(2H)-ones, a class of heterocyclic compounds with potential biological activities. A key step involves the formation of an this compound derivative bearing a benzylseleno group. This derivative, upon treatment with pyridine-2-thioneoxycarbonyl (PTOC) and subsequent irradiation, undergoes intramolecular homolytic substitution, leading to the formation of the desired 1,2-benzisoselenazol-3(2H)-one ring system.

Q3: What insights do spectroscopic studies provide about the behavior of this compound in acidic media?

A3: Ultraviolet (UV) spectroscopic studies of this compound in sulfuric acid solutions reveal intriguing behavior. The UV spectra exhibit significant changes with increasing acid concentration, suggesting two distinct processes occurring simultaneously. While one process is attributed to the protonation of the molecule, the second process involves either tautomerization between N- and O-protonated forms or a pronounced medium effect on the latter. Applying the excess acidity (X-function) method allows for the separation and analysis of these processes, ultimately revealing that the second process is a medium effect. This analysis enables the accurate determination of acidity constants (pKa) and solvation parameters (m*) for this compound in acidic environments.

Q4: How does this compound contribute to the development of regioselective arylation reactions?

A4: Research demonstrates the utility of this compound as a directing group in ruthenium(II)-catalyzed C(sp2)-H arylation reactions. The presence of the this compound moiety allows for selective arylation at the ortho position, showcasing the potential of this approach for the synthesis of valuable organic building blocks. This regioselective control stems from the coordination of the this compound group to the ruthenium catalyst, directing the arylboronic acid reagent to the desired position on the aromatic ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.